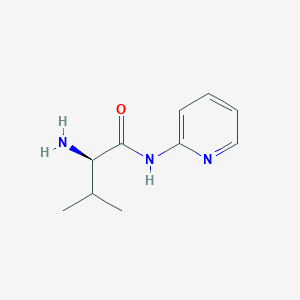

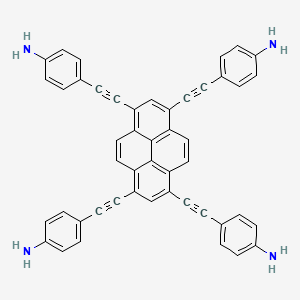

![molecular formula C28H30O4 B3067776 2',5'-Dibutoxy-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde CAS No. 1501954-20-6](/img/structure/B3067776.png)

2',5'-Dibutoxy-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde

Vue d'ensemble

Description

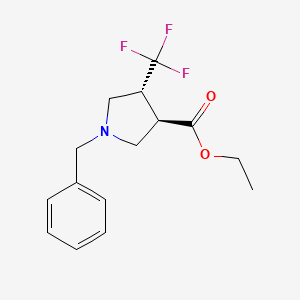

“2’,5’-Dibutoxy-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde” is a complex organic compound. It is related to the terphenyl group of compounds, which are aromatic hydrocarbons consisting of a central benzene ring substituted with two phenyl groups . The specific compound you’re asking about has additional functional groups: two butoxy groups and two carbaldehyde groups.

Molecular Structure Analysis

The molecular structure of “2’,5’-Dibutoxy-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde” can be inferred from its name and related compounds. It likely contains a terphenyl core (three connected benzene rings) with butoxy (C4H9O) groups attached at the 2’ and 5’ positions and carbaldehyde (CHO) groups attached at the 4 and 4’’ positions .Applications De Recherche Scientifique

Polymer Synthesis : The compound has been used in the preparation of poly(3,4-dibutoxy-2,5-thienylene-vinylene) via titanium-induced dicarbonyl-coupling reactions, demonstrating high solubility in organic solvents and potential applications in electroconductivity and nonlinear optical susceptibility (Iwatsuki, Kubo, & Itoh, 1993).

Organic Synthesis : It has been involved in reactions with 2-naphthylamine and 1,3-diketones, leading to the synthesis of hexahydrobenzo[a]acridin-11-ones and azaindeno[1,2-b]phenanthren-12-one (Kozlov, Tarasevich, Vasilevskii, & Basalaeva, 2006).

Photophysical and Electrochemical Studies : The compound is used in the synthesis of alkynyl-functionalized pyrene derivatives, showing potential for organic optoelectronic applications like organic light-emitting devices (OLEDs) and fluorescent structure-property relationship investigations (Hu et al., 2013).

Catalysis and Reaction Mechanisms : It has been studied in the context of intramolecular Cannizzaro reactions, providing insights into reaction kinetics and mechanisms (Abbaszadeh & Bowden, 1990).

Material Science : The compound finds use in the preparation of poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene]/silica and poly(3-hexylthiophene)/silica composites, indicating potential applications in materials science, especially in the context of incorporating conjugated polymers into silica for various applications (Kubo et al., 2005).

Mécanisme D'action

Target of Action

It is known that this compound has strong reductive and active properties , which suggests that it may interact with a variety of biological targets.

Mode of Action

Its strong reductive and active properties suggest that it may interact with its targets in a way that alters their function . This could involve binding to a specific site on the target molecule, triggering a change in its structure or function .

Biochemical Pathways

Given its reductive and active properties, it is plausible that it could influence a variety of biochemical processes .

Pharmacokinetics

Its solubility in organic solvents such as ether, alcohol, and ketone suggests that it may be well-absorbed and distributed in the body

Result of Action

Its strong reductive and active properties suggest that it may have a significant impact on the function of its targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s solubility, stability, and interactions with its targets .

This would provide a more comprehensive understanding of how this compound interacts with biological systems and its potential applications in fields such as dye, pigment, and photosensitizer intermediates .

Propriétés

IUPAC Name |

4-[2,5-dibutoxy-4-(4-formylphenyl)phenyl]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30O4/c1-3-5-15-31-27-17-26(24-13-9-22(20-30)10-14-24)28(32-16-6-4-2)18-25(27)23-11-7-21(19-29)8-12-23/h7-14,17-20H,3-6,15-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMDUPWWEKGSQEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=C(C=C1C2=CC=C(C=C2)C=O)OCCCC)C3=CC=C(C=C3)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

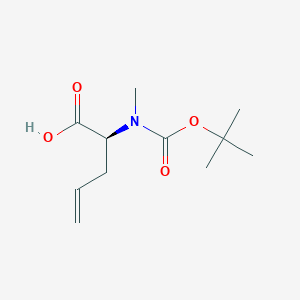

![12-Hydroxy-1,10-bis(triphenylsilyl)-4,5,6,7-tetrahydrodiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B3067715.png)

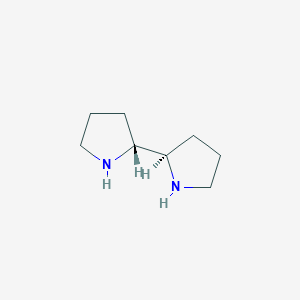

![12-Hydroxy-1,10-bis(4-nitrophenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B3067736.png)

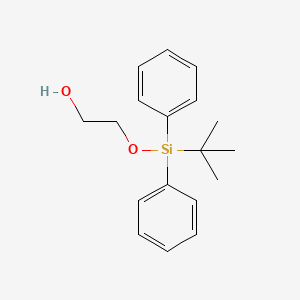

![(2S)-2-[[[[(1R,2R)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-N-(diphenylmethyl)-N,3,3-trimethylbutanamide](/img/structure/B3067737.png)

![(-)-1,13-Bis[di(3,5-dimethylphenyl)phosphino]-(5aS,8aS,14aS)-5a,6,7,8,8a,9-hexahydro-5H-[1]benzopyrano[3,2-d]xanthene](/img/structure/B3067744.png)

![(-)-1,13-Bis[di(4-methylphenyl)phosphino]-(5aS,8aS,14aS)-5a,6,7,8,8a,9-hexahydro-5H-[1]benzopyrano[3,2-d]xanthene](/img/structure/B3067784.png)